molecular formula C8H12N2O3S B13023941 4-(Propylamino)pyridine-3-sulfonic acid

4-(Propylamino)pyridine-3-sulfonic acid

Cat. No.: B13023941
M. Wt: 216.26 g/mol
InChI Key: ULBYHRQTBCGYAW-UHFFFAOYSA-N
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Description

4-(Propylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C8H12N2O3S It is a derivative of pyridine, featuring a propylamino group at the 4-position and a sulfonic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Propylamino)pyridine-3-sulfonic acid typically involves the sulfonation of pyridine derivatives. One common method is the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group. This is then reduced to pyridine-3-sulfonic acid . The propylamino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of pyridine-3-sulfonic acids often involves the use of concentrated sulfuric acid at high temperatures (300-350°C) to achieve sulfonation . The process can be optimized to ensure high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Propylamino)pyridine-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The propylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of sulfonyl chlorides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(Propylamino)pyridine-3-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Propylamino)pyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds, while the propylamino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Pyridine-3-sulfonic acid: Lacks the propylamino group, making it less versatile in certain reactions.

    4-Aminopyridine-3-sulfonic acid: Similar structure but with an amino group instead of a propylamino group.

    3-Sulfonylpyridine derivatives: Various derivatives with different substituents at the 4-position.

Uniqueness: 4-(Propylamino)pyridine-3-sulfonic acid is unique due to the presence of both a propylamino group and a sulfonic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

4-(propylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C8H12N2O3S/c1-2-4-10-7-3-5-9-6-8(7)14(11,12)13/h3,5-6H,2,4H2,1H3,(H,9,10)(H,11,12,13)

InChI Key

ULBYHRQTBCGYAW-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=NC=C1)S(=O)(=O)O

Origin of Product

United States

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